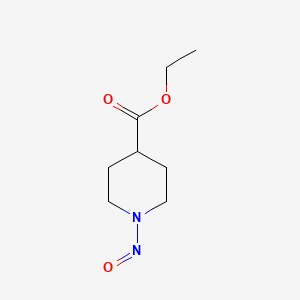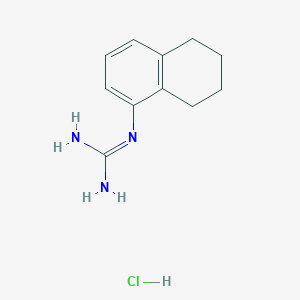
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate, commonly referred to as TBAMP, is a small organic molecule that has been the subject of scientific research for many years. TBAMP is a chiral molecule, meaning that it has two distinct forms, the (2S) and (2R) enantiomers. TBAMP is used in a variety of applications, including synthesis of other organic compounds, as a catalyst for reactions, and as a therapeutic agent.
科学的研究の応用
TBAMP has a wide range of scientific applications, including use as a catalyst for organic reactions, as a therapeutic agent, and as a substrate for drug discovery. As a catalyst, TBAMP can be used to promote the reaction of two molecules, allowing for the synthesis of more complex organic compounds. As a therapeutic agent, TBAMP has been used to treat a variety of conditions, including diabetes, cancer, and inflammation. Finally, TBAMP is used as a substrate for drug discovery, as it can be used to identify potential compounds that could be used as drugs.
作用機序
The exact mechanism of action of TBAMP is not yet fully understood. However, it is believed that TBAMP binds to certain proteins, such as G-protein coupled receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonds between the tert-butyl group of TBAMP and the amino acids of the proteins. This binding then leads to changes in the activity of the proteins, which can result in various physiological effects.
Biochemical and Physiological Effects
TBAMP has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, TBAMP has been shown to reduce levels of triglycerides and cholesterol, and to improve glucose tolerance. TBAMP has also been shown to have neuroprotective effects, and to reduce the risk of stroke.
実験室実験の利点と制限
TBAMP has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, TBAMP can be used to synthesize a variety of other organic compounds. However, there are some limitations to using TBAMP in lab experiments. For example, it is difficult to separate the (tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate) and (2R) enantiomers, and the reaction is slow and can take several hours to complete.
将来の方向性
The potential applications of TBAMP are still being explored, and there are a number of possible future directions for research. One possibility is to investigate the effects of TBAMP in different biological systems. For example, TBAMP could be used to investigate the effects of drugs on the central nervous system, or to study the effects of inflammation on the immune system. Additionally, TBAMP could be used to develop new therapeutic agents for the treatment of various conditions. Finally, TBAMP could be used to identify potential compounds for use in drug discovery.
合成法
TBAMP can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid and tert-butyl amine, or the reaction of 2-methylphenylacetic acid and tert-butyl isocyanate. In both cases, the reaction is carried out in an aqueous medium, usually with a base such as sodium hydroxide or potassium hydroxide. The reaction produces a racemic mixture of the two enantiomers, which can then be separated using a chiral column.
特性
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSODSBEPYXPO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)
![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)

![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)

